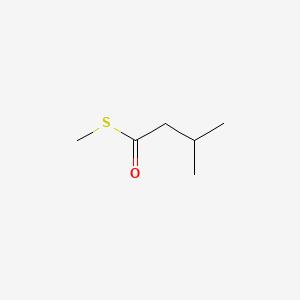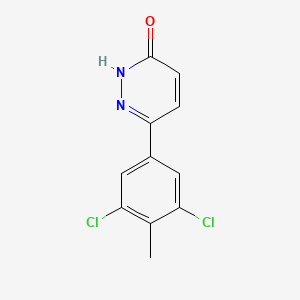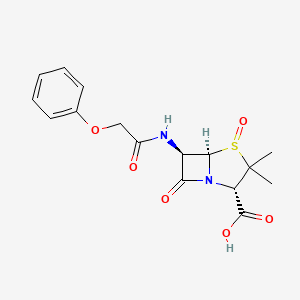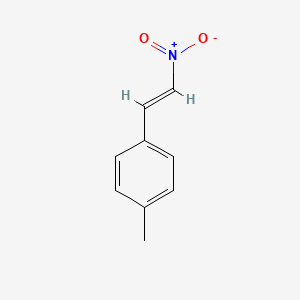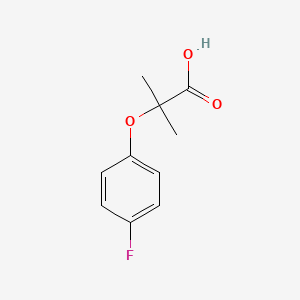
2-(4-Fluorophenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(4-Fluorophenoxy)-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Role in Intramolecular Ortho-Chlorination
2-(4-Fluorophenoxy)-2-methylpropanoic acid plays a role in intramolecular ortho-chlorination reactions. Research demonstrates its use in the generation of benzoxazinones through a reaction with thionyl chloride, indicating its potential in organic synthesis and chemical transformations (Byers et al., 1981).
2. High-Performance Liquid Chromatography Applications
This compound has been investigated for its application in high-performance liquid chromatography (HPLC), specifically for the fluorogenic labeling and separation of biologically important thiols. This suggests its utility in analytical chemistry, particularly in pharmaceutical and biochemical analysis (Gatti et al., 1990).
3. Study in Drug Degradation Processes
The compound has been studied in the context of the degradation of ciprofibrate, an orally active hypolipidemic agent. Understanding its degradation products and mechanisms can be crucial in pharmaceutical sciences for drug stability and efficacy studies (Dulayymi et al., 1993).
4. Research in Nonsteroidal Antiandrogen Synthesis
It is involved in the synthesis and resolution of nonsteroidal antiandrogens, indicating its significance in the development of therapeutic agents, particularly in the treatment of conditions like prostate cancer (Tucker & Chesterson, 1988).
5. Anaerobic Transformation in Environmental Sciences
This compound is relevant in environmental sciences, particularly in the study of anaerobic transformation of phenol to benzoate. Its fluorinated derivatives have been used to elucidate the mechanism of transformation in microbial consortia, contributing to our understanding of environmental degradation processes (Genthner et al., 1989).
6. Applications in Crystal Structure Elucidation
Research in crystallography has utilized 2-(4-fluorophenoxy) acetic acid, a closely related compound, for crystal structure elucidation and Hirshfeld surface analysis. This application is crucial in the field of material science and molecular modeling (Prabhuswamy et al., 2021).
7. Synthesis of PPARpan Agonists
The compound is used in the synthesis of potent PPARpan agonists, highlighting its role in medicinal chemistry and drug development (Guo et al., 2006).
8. Microbial Synthesis in Polymer Science
In polymer science, the compound is part of studies involving microbial synthesis of polyhydroxyalkanoates with fluorinated phenoxy side groups. This has implications for developing new materials with unique physical properties (Takagi et al., 2004).
9. Optical Synthesis in Organic Chemistry
The compound has been part of studies on the synthesis of optically active fluoropropanoic acid and its analogs, which is important in the field of organic synthesis and stereochemistry (Fritz-Langhals & Schu¨tz, 1993).
10. Synthon in Radiopharmaceutical Synthesis
It has been used in the synthesis of radiopharmaceuticals, acting as a synthon for complex molecules used in medical imaging and diagnostics (Ross et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds like 4-(4-fluorobenzyloxy)phenylboronic acid and 4-(4-Fluorophenoxy)phenylacetic acid are often used in organic synthesis, suggesting that the compound might interact with various biological targets depending on the specific context.
Mode of Action
Organoboron compounds like 4-(4-fluorobenzyloxy)phenylboronic acid are known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex
Biochemical Pathways
Organoboron compounds are known to participate in carbon-carbon bond-forming reactions , which are fundamental to many biochemical pathways.
Result of Action
The compound’s potential involvement in carbon-carbon bond-forming reactions could have wide-ranging effects, depending on the specific context.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVNKPIQJZZEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207395 | |
| Record name | Fluorofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-11-1 | |
| Record name | Fluorofibric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




